6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
Description
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a structurally complex molecule featuring a 4-oxo-4H-pyran core esterified with a 2-(4-chlorophenoxy)acetate group and a (4-methylthiazol-2-yl)thio)methyl substituent. This article provides a detailed comparison with structurally related compounds, focusing on synthesis methodologies, physicochemical properties, and functional group contributions.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-11-9-26-18(20-11)27-10-14-6-15(21)16(7-23-14)25-17(22)8-24-13-4-2-12(19)3-5-13/h2-7,9H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVPEPPYJZCLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate, identified by the CAS number 896305-67-2, is a complex organic compound notable for its diverse biological activities. This compound is primarily recognized as an intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural features of this compound, particularly the thiazole and pyran rings, play a significant role in its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.41 g/mol. The presence of various functional groups, including thiazole and pyran moieties, suggests potential interactions with biological targets that are critical for pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 378.41 g/mol |
| Structural Features | Thiazole, Pyran rings |
| CAS Number | 896305-67-2 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyran ring and the chlorophenoxy group contribute to the compound’s overall binding affinity and specificity, leading to various biological effects such as enzyme inhibition or disruption of cellular processes.
Biological Activities
Research indicates that compounds with similar structures exhibit significant pharmacological effects. Notable activities associated with this compound include:
1. Antibacterial Activity
this compound has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies on related thiazole derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar capabilities .
2. Anticonvulsant Activity
Thiazole derivatives have been documented to exhibit anticonvulsant properties. Analogous compounds have demonstrated efficacy in electroshock seizure tests, indicating that this compound may also contribute to seizure protection through similar mechanisms .
3. Cytotoxic Activity
Research has highlighted the cytotoxic potential of thiazole-containing compounds against various cancer cell lines. For instance, certain thiazole derivatives have shown significant activity against Bcl-2 Jurkat and A431 cell lines, suggesting that this compound could be further explored for its anticancer properties.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of various thiazole derivatives, revealing that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial properties. This supports the hypothesis that this compound may similarly enhance antibacterial efficacy due to its structural components .
Case Study 2: Anticonvulsant Screening
In a screening for anticonvulsant activity, several thiazole analogs were tested in animal models. The results indicated that modifications in the phenyl ring significantly influenced the anticonvulsant potency. This suggests that further structural optimization of this compound could yield compounds with improved therapeutic profiles.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Motifs
The target compound shares key structural motifs with several classes of molecules:
- 4-oxo-4H-pyran derivatives: A common scaffold in bioactive molecules, as seen in 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (), which substitutes the benzoate group for the 2-(4-chlorophenoxy)acetate in the target compound .
- Thiazole-containing compounds: The (4-methylthiazol-2-yl)thio group is analogous to methyl [3-(4-phenyl-thiazol-2-yl)-thioureido] alkanoates (), where thiazole rings enhance antimicrobial or enzyme-inhibitory properties .
- Phenoxyacetate esters: Ethyl 2-(4-chlorophenoxy)acetate () serves as a precursor, highlighting the role of the 4-chlorophenoxy group in modulating lipophilicity and reactivity .
Key Reaction Pathways
The synthesis of the target compound likely involves multi-step reactions similar to those described in :
Esterification: Ethyl 2-(4-chlorophenoxy)acetate is synthesized via KI-catalyzed nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate under reflux .
Functionalization : Intermediate hydrazides and thiols are generated, followed by cyclization under alkaline conditions (e.g., NaOH/DMF/H₂O) to form heterocyclic cores.
Microwave-assisted coupling : Microwave irradiation (90°C, 15 minutes) improves yields and reduces reaction times compared to conventional methods, as demonstrated for related triazole-thiol intermediates .
Substituent Effects
- 4-Chlorophenoxy vs.
- Thiazole-thioether group : The (4-methylthiazol-2-yl)thio moiety may confer metal-chelating or hydrogen-bonding capabilities, similar to thiazole-containing compounds in , which exhibit antimicrobial activity .
Stability and Reactivity
- Ester group stability: The 2-(4-chlorophenoxy)acetate ester is more resistant to hydrolysis than ethyl esters () due to steric and electronic effects of the aromatic ring .
- Pyran ring oxidation : The 4-oxo group in the pyran core (common to and the target compound) may participate in redox reactions, influencing degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
